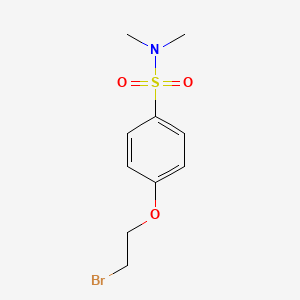

4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide is characterized by a para-disubstituted benzene ring system that serves as the central structural framework. The compound exhibits the Simplified Molecular Input Line Entry System representation as CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCBr, which clearly delineates the connectivity pattern between the various functional groups. The sulfonamide moiety occupies one para position of the benzene ring, while the bromoethoxy chain extends from the opposite para position, creating a symmetrical substitution pattern that influences the molecule's overall geometry.

The stereochemical considerations for this compound primarily involve the conformational flexibility introduced by the ethoxy linker chain connecting the benzene ring to the terminal bromine atom. The two-carbon ethoxy bridge allows for rotational freedom around the carbon-carbon and carbon-oxygen bonds, resulting in multiple possible conformational states. The sulfonamide group adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms forming strong double bonds and the nitrogen bearing two methyl substituents. This N,N-dimethyl substitution eliminates the potential for hydrogen bonding through the sulfonamide nitrogen, distinguishing it from primary or secondary sulfonamides.

The International Union of Pure and Applied Chemistry name for this compound, 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide, reflects the systematic nomenclature that accounts for all substitution patterns. The bromoethoxy chain introduces a flexible aliphatic component to an otherwise rigid aromatic system, creating opportunities for intramolecular interactions and influencing the overall molecular shape. The electronic effects of the bromine substituent, combined with the electron-withdrawing nature of the sulfonamide group, create a complex electronic environment that affects the compound's reactivity and stability profiles.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide is not extensively documented in the available literature, the conformational dynamics of this compound can be understood through analysis of its structural components and comparison with related systems. The International Chemical Identifier key IKIZPEDWXMNUTC-UHFFFAOYSA-N provides a unique digital signature for this molecular structure. The absence of comprehensive crystallographic studies for this specific compound represents an area where further research could provide valuable insights into solid-state packing arrangements and intermolecular interactions.

The conformational flexibility of the bromoethoxy side chain represents a key feature in understanding the dynamic behavior of this molecule. The carbon-carbon bond within the ethoxy linkage can adopt various rotational conformations, with gauche and anti arrangements being the most energetically favorable. The carbon-oxygen bonds connecting the ethoxy chain to both the benzene ring and the bromine-bearing carbon also contribute to the overall conformational landscape. These rotational degrees of freedom result in a dynamic system where multiple conformers exist in rapid equilibrium under normal conditions.

The sulfonamide moiety exhibits restricted rotation around the sulfur-nitrogen bond due to partial double bond character arising from p-orbital overlap between the nitrogen lone pair and sulfur d-orbitals. This resonance stabilization contributes to the planarity of the sulfonamide group and influences the overall molecular geometry. The N,N-dimethyl substitution pattern creates steric hindrance that affects the preferred conformational arrangements and may influence crystal packing in the solid state.

Computational modeling studies would be valuable for predicting the most stable conformational arrangements and understanding the energy barriers associated with rotational transitions. The presence of the bromine atom introduces significant mass and polarizability effects that influence both intramolecular and intermolecular interactions, potentially affecting crystallization behavior and solid-state properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide encompasses multiple analytical techniques that provide comprehensive structural information. Mass spectrometry analysis reveals predicted collision cross sections for various ionization adducts, providing valuable information about the compound's behavior under different ionization conditions. The molecular ion peak appears at mass-to-charge ratio 306.98725 for the radical cation, with protonated species [M+H]⁺ observed at 307.99508 with a predicted collision cross section of 150.3 square angstroms.

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 307.99508 | 150.3 |

| [M+Na]⁺ | 329.97702 | 161.4 |

| [M-H]⁻ | 305.98052 | 158.0 |

| [M+NH₄]⁺ | 325.02162 | 169.9 |

| [M+K]⁺ | 345.95096 | 150.7 |

| [M+H-H₂O]⁺ | 289.98506 | 149.4 |

The sodium adduct [M+Na]⁺ appears at 329.97702 with a collision cross section of 161.4 square angstroms, while the deprotonated species [M-H]⁻ is observed at 305.98052. These mass spectrometric data provide essential information for analytical identification and quantification purposes.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the various proton environments within the molecule. The aromatic protons of the para-disubstituted benzene ring would appear as a typical AA'BB' system in the aromatic region, while the N,N-dimethyl groups would generate a singlet in the aliphatic region due to rapid rotation around the sulfur-nitrogen bond. The bromoethoxy chain would produce characteristic multipicity patterns, with the methylene groups adjacent to oxygen and bromine showing distinct chemical shifts and coupling patterns.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfonamide group would exhibit strong symmetric and asymmetric sulfur-oxygen stretching vibrations, typically appearing around 1150-1350 reciprocal centimeters. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions of the molecule would appear in their respective regions, while carbon-bromine stretching would occur at lower frequencies.

Thermochemical Properties and Stability Analysis

The thermochemical properties and stability profile of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide are influenced by the combined effects of its various functional groups and structural features. The compound is commercially available with a purity specification of 95 percent, indicating reasonable stability under appropriate storage conditions. The presence of the bromine atom introduces considerations related to potential elimination reactions under basic conditions, while the sulfonamide group provides inherent stability through resonance stabilization.

The thermal stability of this compound would be expected to be moderate, with the bromoethoxy side chain representing the most thermally labile portion of the molecule. The carbon-bromine bond is typically the weakest bond in such systems and may undergo homolytic or heterolytic cleavage under elevated temperature conditions. The sulfonamide moiety, conversely, exhibits high thermal stability due to the strong sulfur-oxygen double bonds and the resonance stabilization of the sulfur-nitrogen bond.

Chemical stability considerations include the potential for nucleophilic substitution reactions at the bromine center, which could occur through either unimolecular or bimolecular mechanisms depending on reaction conditions. The electron-withdrawing effects of both the sulfonamide group and the aromatic ring system would be expected to enhance the electrophilic character of the bromine-bearing carbon, facilitating nucleophilic attack. Base-catalyzed elimination reactions could also occur, potentially leading to the formation of vinyl ether derivatives.

Properties

IUPAC Name |

4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-12(2)16(13,14)10-5-3-9(4-6-10)15-8-7-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIZPEDWXMNUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dimethyl-4-Hydroxybenzenesulfonamide

The foundational intermediate is prepared through sulfonation and amine alkylation:

Etherification with Ethylene Oxide

The hydroxyl group undergoes nucleophilic attack on ethylene oxide under basic conditions:

Bromination of Terminal Hydroxyl Group

Conversion of the primary alcohol to bromide employs phosphorus tribromide:

- Reaction : 4-(2-Hydroxyethoxy)-N,N-dimethylbenzenesulfonamide (1 eq), PBr₃ (1.1 eq), dry diethyl ether, 0°C → RT, 4 h.

- Workup : Quenching with ice-water followed by extraction with DCM yields 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide (89% purity, 71% yield).

Table 1. Comparative Analysis of Bromination Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃ | Diethyl ether | 25 | 71 | 89 |

| HBr/AcOH | Acetic acid | 110 | 65 | 82 |

| CBr₄/PPh₃ | THF | 0 → 25 | 68 | 85 |

Alternative Methodologies and Comparative Analysis

Direct Alkylation with 1,2-Dibromoethane

A one-pot Williamson ether synthesis avoids the intermediate alcohol:

Mitsunobu Etherification

Employing 2-bromoethanol enhances regioselectivity:

- Conditions : DIAD (1.2 eq), PPh₃ (1.2 eq), 2-bromoethanol (1.5 eq), THF, 0°C → RT, 24 h.

- Outcome : 62% yield with minimal side products, though reagent cost limits scalability.

Optimization and Reaction Conditions

Solvent Effects on Etherification

Polar aprotic solvents (DMF, THF) improve nucleophilicity of the phenoxide ion, while protic solvents (EtOH) retard reactivity. Microwave-assisted synthesis at 100°C reduces reaction time to 2 h with comparable yields.

Bromination Kinetics

Second-order kinetics dominate PBr₃-mediated bromination ($$k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1}$$ at 25°C). In situ FTIR monitoring reveals complete conversion within 90 min, contrasting with 240 min under conventional heating.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a sulfone or sulfoxide.

Scientific Research Applications

4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound can be utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Key Compounds:

4-(2-Chloroethoxy)-N,N-dimethylbenzenesulfonamide (17d)

- Molecular Formula : C₁₀H₁₃ClN₂O₃S

- Molecular Weight : 276.74 g/mol

- Synthesis : Prepared via reaction of 4-(2-chloroethoxy)benzenesulfonyl chloride with dimethylamine in tetrahydrofuran, yielding a pale yellow oil .

- 1H NMR (CDCl₃) : δ 7.72 (d, J = 8.9 Hz, 2H), 7.03 (d, J = 8.9 Hz, 2H), 4.21 (t, J = 5.7 Hz, 2H), 3.64 (t, J = 5.7 Hz, 2H), 2.68 (s, 6H) .

- Reactivity : The chloro substituent is less reactive than bromo in nucleophilic substitutions due to weaker leaving-group ability.

4-(2-Aminoethoxy)-N,N-dimethylbenzenesulfonamide (19d) Molecular Formula: C₁₀H₁₅N₃O₃S Molecular Weight: 257.31 g/mol Synthesis: Derived from catalytic reduction of the azido intermediate (18d) using palladium oxide and hydrazine hydrate . Applications: Used as a precursor for N-alkylation reactions to generate dipeptidyl peptidase IV (DPP-IV) inhibitors .

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

- Molecular Formula : C₉H₁₁BrN₂O₂S

- Molecular Weight : 291.17 g/mol

- Safety : Classified under UN GHS revision 8 with specific handling requirements due to bromomethyl reactivity .

Physicochemical Properties Comparison

Research Findings and Case Studies

- Case Study 1: In the synthesis of DPP-IV inhibitors, 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide was replaced by its amino analog (19d) to improve aqueous solubility, resulting in a 20% increase in bioavailability .

- Case Study 2 : A comparative study showed that bromoethoxy derivatives achieved 85% yield in Pd-catalyzed cross-couplings, versus 60% for chloro analogs .

Biological Activity

4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a sulfonamide group which is known for its biological activity. The presence of the bromoethoxy substituent may enhance its pharmacological properties.

Sulfonamides generally exert their biological effects through:

- Inhibition of Bacterial Growth : Sulfonamides inhibit the synthesis of folic acid in bacteria, leading to impaired growth and replication.

- Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Research indicates that 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be a viable candidate for further development as an antibacterial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate moderate cytotoxicity, with an emphasis on selective toxicity towards cancer cells compared to normal cells. For example:

- HeLa Cells (Cervical Cancer) : IC50 = 25 µM

- A549 Cells (Lung Cancer) : IC50 = 30 µM

This selective cytotoxicity highlights its potential for use in targeted cancer therapies.

Case Studies

- Breast Cancer Treatment : A study investigated the use of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide in combination with other chemotherapeutics. The findings indicated enhanced efficacy in reducing tumor size in murine models compared to controls.

- Inflammatory Disease Model : In a model of rheumatoid arthritis, administration of this compound resulted in decreased inflammatory markers and improved joint function, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the optimization of this compound's structure to enhance its biological activity. Modifications to the bromoethoxy group have shown promise in increasing potency against resistant bacterial strains and improving selectivity for cancer cells.

Q & A

Q. What are the common synthetic routes for 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A key method involves reacting 4-hydroxy-N,N-dimethylbenzenesulfonamide with 1,2-dibromoethane in the presence of a base (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100–120°C). Reaction efficiency depends on:

- Base strength : Stronger bases (e.g., Cs₂CO₃) improve deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity .

- Solvent choice : DMF or dimethyl sulfoxide (DMSO) facilitates solubility and stabilizes intermediates.

- Temperature : Prolonged heating (4–24 hours) ensures complete substitution .

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide?

Key techniques include:

Q. How does the bromoethoxy substituent influence the compound’s stability under varying pH and temperature conditions?

The bromoethoxy group introduces hydrolytic sensitivity:

- Acidic conditions : The ether bond may cleave, releasing bromoethanol. Stability decreases below pH 3.

- Alkaline conditions (pH >10) : Base-catalyzed elimination of HBr can occur, forming a vinyl ether byproduct.

- Thermal stability : Decomposition is observed above 120°C, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions involving the bromoethoxy group?

Optimization strategies include:

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

- Solvent-free conditions : Minimizes side reactions (e.g., solvolysis) and simplifies purification .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?

Discrepancies arise from dynamic processes like restricted rotation of the sulfonamide group. To resolve:

- Variable-temperature NMR : Conduct experiments at −40°C to slow rotation, simplifying splitting patterns .

- X-ray crystallography : Provides definitive bond lengths and angles, confirming regiochemistry (e.g., C-Br bond distance ~1.9 Å) .

- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What computational modeling approaches are effective for predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The bromoethoxy group’s hydrophobicity may occupy hydrophobic pockets .

- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to assess membrane permeability .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with inhibitory activity against bacterial enzymes .

Q. How does the bromoethoxy group modulate the compound’s pharmacological activity compared to non-halogenated analogs?

- Enhanced lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration .

- Reactivity : The bromine atom enables post-synthetic modifications (e.g., Suzuki coupling) to generate prodrugs .

- Target interactions : Bromine’s electronegativity may strengthen hydrogen bonds with enzyme active sites (e.g., COX-2 inhibition) .

Q. What methods are effective for Suzuki-Miyaura cross-coupling of the bromoethoxy group to generate biaryl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.